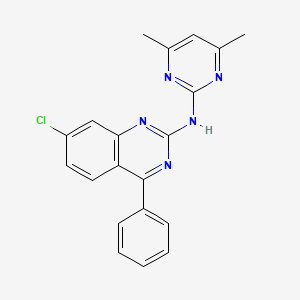
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine
Descripción general
Descripción
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and/or mutation of EGFR is associated with various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. PD153035 has been extensively studied for its potential as an anti-cancer agent.
Mecanismo De Acción
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and angiogenesis. This compound has been shown to be highly selective for EGFR and does not affect other receptor tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy. However, this compound may also have off-target effects on other signaling pathways, which could lead to unintended consequences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer biology. However, this compound has some limitations in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer to cells or animals. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for 7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine research. One direction is to develop more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another direction is to investigate the use of this compound in combination with other therapies, such as immunotherapy or targeted therapy. Additionally, this compound could be used to identify new drug targets or biomarkers for cancer diagnosis and treatment.
Aplicaciones Científicas De Investigación
7-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-2-quinazolinamine has been widely used in scientific research to investigate the role of EGFR in cancer progression and to develop new anti-cancer therapies. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells both in vitro and in vivo. This compound has also been used to elucidate the mechanism of action of EGFR and to identify potential drug targets.
Propiedades
IUPAC Name |
7-chloro-N-(4,6-dimethylpyrimidin-2-yl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5/c1-12-10-13(2)23-19(22-12)26-20-24-17-11-15(21)8-9-16(17)18(25-20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKZHSISTGCJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=C(C=CC(=C3)Cl)C(=N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-mercapto-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3442078.png)
![2,5-bis(4-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B3442085.png)
![4-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3442090.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3442097.png)
![N,N-dibenzyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B3442100.png)
![4-[(4-chlorobenzyl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B3442107.png)
![3-(4-chlorobenzyl)-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B3442113.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide](/img/structure/B3442120.png)
![6-bromo-4-phenyl-2-[4-(trifluoroacetyl)-1-piperazinyl]quinazoline](/img/structure/B3442125.png)
![2-[(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B3442130.png)
![methyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B3442132.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B3442155.png)
![5-(4-morpholinyl)-8-(1-pyrrolidinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3442163.png)
![5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B3442172.png)
